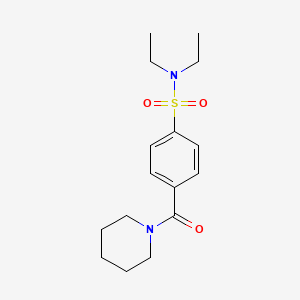

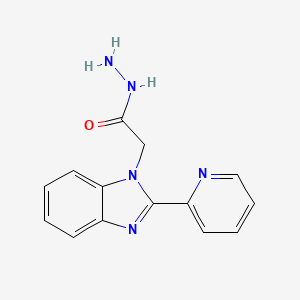

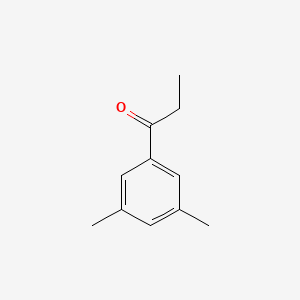

(4-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(pyrazin-2-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound contains several functional groups including a thiazole ring, a piperazine ring, and a pyrazine ring. Thiazoles are heterocyclic compounds that contain a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Pyrazine is a six-membered ring containing two nitrogen atoms. The presence of these functional groups could potentially confer a variety of biological activities to the compound.

Molecular Structure Analysis

The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The piperazine and pyrazine rings also contribute to the overall structure of the compound.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The physical and chemical properties of the compound would be influenced by the presence of the piperazine and pyrazine rings, as well as any substituents on these rings.科学的研究の応用

Molecular Interaction Studies

Research has explored the molecular interactions of compounds structurally related to "(4-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(pyrazin-2-yl)methanone" with specific receptors, such as the CB1 cannabinoid receptor. For instance, the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) has been studied for its potent and selective antagonism, providing insights into the structural requirements for receptor binding and activity modulation (J. Shim et al., 2002).

Synthesis and Characterization of Novel Derivatives

The synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives, including those containing a piperazine moiety, have been conducted. These efforts contribute to the understanding of the structural aspects and potential biological implications of such compounds (Hong-Shui Lv et al., 2013).

Anticancer and Antimicrobial Activities

Several studies have synthesized and evaluated novel derivatives for their potential anticancer and antimicrobial activities. For example, new 1,3-oxazole clubbed pyridyl-pyrazolines have been investigated for their anticancer activity against various cancer cell lines and their in vitro antibacterial and antifungal activities, demonstrating the therapeutic potential of such compounds (Kanubhai D. Katariya et al., 2021).

Anticonvulsant and Antimicrobial Activities

Research into 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives has shown potential anticonvulsant activity, further highlighting the diverse therapeutic applications of compounds within this chemical class (M. Aytemir et al., 2004).

Herbicidal and Insecticidal Activities

Additionally, some derivatives have been explored for their herbicidal and insecticidal activities, presenting an agricultural application avenue for such chemical compounds. This includes the synthesis and evaluation of new pyrazole derivatives as photosynthetic electron transport inhibitors, with some showing comparable activities to commercial herbicides (C. B. Vicentini et al., 2005).

作用機序

Target of action

The compound “(4-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(pyrazin-2-yl)methanone” contains a thiazole ring, which is a common structural motif in many biologically active compounds . Thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules

Mode of action

Thiazole derivatives often exert their effects by interacting with specific proteins or enzymes, altering their activity, and thereby influencing cellular processes .

Biochemical pathways

Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Given the broad range of activities associated with thiazole derivatives, it’s likely that this compound could influence multiple pathways .

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.

Result of action

Based on the activities of other thiazole derivatives, it might have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, or antitumor effects .

特性

IUPAC Name |

[4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-pyrazin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN5OS/c20-15-3-1-14(2-4-15)17-13-27-18(23-17)12-24-7-9-25(10-8-24)19(26)16-11-21-5-6-22-16/h1-6,11,13H,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQNWETVUYSGXJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)Cl)C(=O)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2707218.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenoxypropanamide](/img/structure/B2707222.png)

![N-[2-[2-[2-[[2-[[1-(2-Chloroacetyl)-3,4-dihydro-2H-quinolin-6-yl]oxy]acetyl]amino]ethoxy]ethoxy]ethyl]-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide](/img/structure/B2707223.png)

![N-[4-Propan-2-yloxy-3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2707224.png)

![2-(2-methoxyphenoxy)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide](/img/structure/B2707227.png)

![N-(6-chloro-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine](/img/structure/B2707239.png)